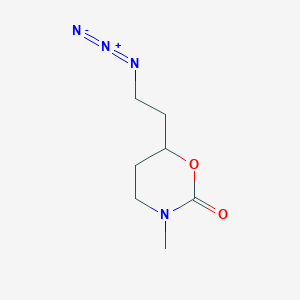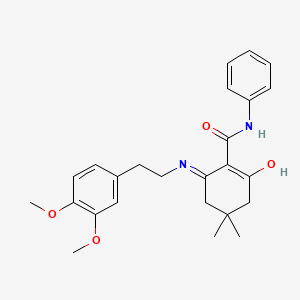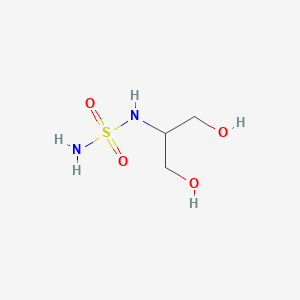![molecular formula C19H20N6 B2407562 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline CAS No. 2201510-65-6](/img/structure/B2407562.png)
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has shown promising results in various studies related to cancer treatment, neuroprotection, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives are an important class of heterocyclic compounds that have found numerous applications in scientific research due to their varied biological activities and chemical properties. These compounds are often explored for their potential use in medicinal chemistry, material science, and as catalysts in various chemical reactions.
1. Medicinal Chemistry and Pharmacology Quinoxaline derivatives exhibit a wide range of pharmacological activities, making them significant in the development of new therapeutic agents. Research has highlighted their importance in the synthesis of compounds with antibacterial, antifungal, anti-inflammatory, antitumor, and anticancer properties (Pereira et al., 2015). For instance, some quinoxaline compounds have been investigated for their antimicrobial activities and chronic and metabolic diseases treatment potential.
2. Corrosion Inhibition Quinoxaline derivatives are also studied for their application as corrosion inhibitors. These compounds show reasonable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020). This property is beneficial in protecting metals and alloys from degradation, particularly in industrial settings.
3. Material Science In the field of material science, quinoxaline derivatives are utilized for their electronic properties. They serve as building blocks for n-type semiconductors, sensors, and optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. For example, quinoxaline-based compounds are used in the design and fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Segura, Juárez, Ramos, & Seoane, 2015).
4. Catalysis Quinoxaline and its analogs have been investigated as ligands for catalysts in various chemical reactions. Their ability to bind with metals and facilitate catalytic processes makes them valuable in synthetic organic chemistry. Research has focused on developing hybrid catalysts using quinoxaline derivatives for the synthesis of complex organic molecules (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-13-6-18(22-12-21-13)24-8-14-10-25(11-15(14)9-24)19-7-20-16-4-2-3-5-17(16)23-19/h2-7,12,14-15H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIRXHIMGWQGDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)


![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)


![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)

